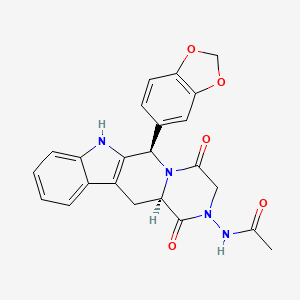
4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by its pyrrole ring substituted with ethoxy, oxobutyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: Starting from a suitable precursor such as 3,5-dimethylpyrrole, the pyrrole ring is functionalized with the necessary substituents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an appropriate acid catalyst.
Addition of the Oxobutyl Group: The oxobutyl group is added through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and oxobutyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Products include this compound derivatives with additional carboxyl or aldehyde groups.
Reduction: The major product is 4-(4-ethoxy-4-hydroxybutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine:
Drug Development: Due to its structural features, it is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its interaction with biological targets. It may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-(4-methoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness:
Functional Groups:
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-11(15)7-5-6-10-8(2)12(13(16)17)14-9(10)3/h14H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQUSQVNYWORPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(NC(=C1C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721261 |
Source


|
| Record name | 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113380-34-0 |
Source


|
| Record name | 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)
![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)





![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)
